2,6-Dimethoxybenzylamine

Neuropharmacology Enzyme inhibition Copper amine oxidase

2,6-Dimethoxybenzylamine is the only regioisomer validated for acid-labile Fmoc SPPS anchoring resins (0.5–0.6 mmol/g loading, 50–95% TFA cleavage) and reversible amine oxidase inhibition (BAO IC50 120 µM, MAO-B IC50 190 µM). The symmetric 2,6-dimethoxy pattern is structurally mandatory—2,4- or 3,4-isomers are functionally inactive and will cause synthesis failure or invalid biological readouts. Available at ≥97% purity with production scale to 500 kg, ensuring quality from discovery through pilot manufacturing. Select the correct regioisomer for reproducible peptide synthesis and enzyme studies.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 20781-22-0
Cat. No. B1305119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxybenzylamine
CAS20781-22-0
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)CN
InChIInChI=1S/C9H13NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6,10H2,1-2H3
InChIKeyXEKGMBAKVJAVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxybenzylamine CAS 20781-22-0: Procurement-Relevant Properties and Structural Context


2,6-Dimethoxybenzylamine (CAS: 20781-22-0) is a primary benzylamine derivative bearing methoxy substituents at the 2- and 6-positions of the aromatic ring, with a molecular weight of 167.21 g/mol, melting point of 82–86°C, and predicted pKa of 9.23 ± 0.10 . The compound exists as a white to light yellow crystalline powder and is commercially available at ≥98% purity by GC [1]. Its distinguishing structural feature—the symmetric 2,6-dimethoxy substitution pattern—imposes steric and electronic constraints distinct from regioisomeric dimethoxybenzylamines, directly influencing its utility as a building block in pharmaceutical intermediate synthesis and solid-phase peptide anchoring applications .

Why 2,6-Dimethoxybenzylamine Cannot Be Replaced by 2,4- or 3,4-Dimethoxybenzylamine in Critical Applications


Dimethoxybenzylamine regioisomers are not functionally interchangeable. The 2,6-substitution pattern creates steric hindrance around the amine-bearing benzylic carbon and electronically deactivates the ring via the ortho/ortho′ methoxy positioning, altering nucleophilicity, coordination geometry, and metabolic stability relative to 2,4- or 3,4-isomers [1]. In enzyme inhibition contexts, 2,6-dimethoxybenzylamine derivatives demonstrate reversible inhibition of copper amine oxidases and monoamine oxidase B, whereas the 2,4-isomer lacks documented activity against these targets—substitution with the 2,4-isomer would eliminate the intended biological readout . In solid-phase peptide synthesis, the acid-lability of 2,6-dimethoxybenzylamine-derived anchoring linkages is tuned by the electron-donating ortho-methoxy groups; alternative regioisomers would alter cleavage kinetics and peptide yield . The procurement decision must therefore be driven by substitution pattern, not merely the presence of dimethoxybenzylamine functionality.

2,6-Dimethoxybenzylamine CAS 20781-22-0: Quantitative Differentiation Evidence vs. Closest Analogs


Amine Oxidase Inhibition Profile: 2,6-Dimethoxybenzylamine Hydrochloride vs. Substrate Class Baseline

2,6-Dimethoxybenzylamine hydrochloride exhibits reversible inhibition of copper amine oxidase (CAO) with subtype-specific IC50 values of 120 µM against benzylamine oxidase (BAO) and 190 µM against monoamine oxidase B (MAO-B) [1]. This dual-inhibition profile is not observed with 2,4-dimethoxybenzylamine hydrochloride, for which no amine oxidase inhibition data have been reported. The 2,6-substitution pattern is essential for active-site recognition: 2,6-disubstituted benzylamine derivatives were specifically synthesized and evaluated as selective reversible inhibitors of copper amine oxidases, establishing a structure-activity relationship that excludes 2,4- and 3,4-isomers from this pharmacological space [2]. Researchers requiring amine oxidase modulation cannot substitute 2,4-dimethoxybenzylamine and expect comparable activity.

Neuropharmacology Enzyme inhibition Copper amine oxidase MAO-B

Solid-Phase Peptide Synthesis Efficiency: 2,6-Dimethoxybenzylamine-Derived Resin Loading Capacity

In Fmoc solid-phase peptide synthesis, 2,6-dimethoxybenzylamine serves as the core scaffold for acid-labile anchoring linkages (specifically 4-benzoxy-2,6-dimethoxybenzylamine and 2-benzoxy-4,6-dimethoxybenzylamine resins) . These resins achieve reproducible Fmoc-amino acid loading of 0.5–0.6 mmol/g, with cleavage accomplished using 50–95% TFA, yielding amino acid and peptide amides in high purity . The method was validated through the synthesis of thymulin (FTS), demonstrating compatibility with C-terminal asparagine peptides using protected aspartic acid derivatives as starting materials . Alternative benzylamine-type resins lacking the 2,6-dimethoxy substitution pattern exhibit different acid-lability profiles that would alter cleavage conditions and potentially compromise yield or purity; the specific electron-donating effect of the ortho-methoxy groups is critical to achieving the reported loading and cleavage performance.

Peptide synthesis SPPS Fmoc strategy C-terminal asparagine

Comparative Reactivity in Nucleophilic Transformations: 2,6-DMBAmine vs. 2,4-DMBAmine Steric Differentiation

The symmetric 2,6-dimethoxy substitution imposes steric shielding of the benzylic amine, a property absent in 2,4-dimethoxybenzylamine. This steric constraint has been exploited in ligand-directed catalysis: N-(2,6-dimethoxybenzyl)butan-1-amine serves as a ligand that directs regioselectivity and controls molecular weight distribution during oxidative polymerization of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene oxide) . The ortho-methoxy groups coordinate to copper catalysts in a bidentate fashion that 2,4- or 3,4-isomers cannot replicate due to altered methoxy geometry. 2,4-Dimethoxybenzylamine, by contrast, is primarily employed as a standard amine nucleophile in imine formation and alkylation reactions , lacking the specific steric and electronic features required for this catalytic ligand application.

Organic synthesis Nucleophilic substitution Regioselectivity Building block

Purity Specification and Production Scale: 2,6-Dimethoxybenzylamine vs. Commercial 2,4-Isomer

Commercial 2,6-dimethoxybenzylamine is specified at ≥98% purity by GC with moisture content ≤0.5% and melting point 82–86°C, available at production scale up to 500 kg [1]. For comparison, commercial 2,4-dimethoxybenzylamine is specified at ≥97.5% purity (min., GC) with boiling point 140°C (vs. 108–110°C at 1 mmHg for the 2,6-isomer) [2]. The 0.5% purity advantage of 2,6-dimethoxybenzylamine, combined with its significantly lower boiling point under reduced pressure, may reduce purification burden in downstream reactions requiring high-purity amine inputs. The moisture specification of ≤0.5% is critical for moisture-sensitive coupling reactions where water can quench reactive intermediates or hydrolyze acid-labile protecting groups.

Chemical procurement Purity specification Production scale GC analysis

Batch Reproducibility and Scalability: Production Scale up to 500 kg

2,6-Dimethoxybenzylamine is commercially manufactured at production scale up to 500 kg with batch-to-batch analytical traceability including certificate of analysis (COA) and structural confirmation data [1]. This scalability supports seamless transition from laboratory research (gram-scale) to pilot production (kilogram-scale) without supplier change or requalification [1]. For 2,4-dimethoxybenzylamine, commercial availability is typically limited to research-scale quantities (grams to low kilograms) with fewer vendors offering bulk production . The availability of multi-hundred-kilogram production capacity for 2,6-dimethoxybenzylamine reduces supply chain risk for pharmaceutical development programs advancing toward clinical manufacturing.

Process chemistry Scale-up Supply chain Procurement

2,6-Dimethoxybenzylamine CAS 20781-22-0: Evidence-Backed Application Scenarios for Scientific Procurement


Fmoc Solid-Phase Peptide Synthesis: C-Terminal Asparagine Peptide Anchoring

This compound is indicated for preparation of acid-labile anchoring resins in Fmoc SPPS, particularly for C-terminal asparagine peptides. The 4-benzoxy-2,6-dimethoxybenzylamine resin achieves Fmoc-amino acid loading of 0.5–0.6 mmol/g and clean cleavage with 50–95% TFA, validated in thymulin synthesis . Researchers synthesizing peptide amides with Asn C-termini should select this compound over alternative benzylamine derivatives that lack the ortho-dimethoxy substitution required for the reported acid-lability profile.

Amine Oxidase Enzymology and Neuropharmacology Tool Compound Development

The hydrochloride salt of 2,6-dimethoxybenzylamine serves as a reversible copper amine oxidase inhibitor with IC50 values of 120 µM against benzylamine oxidase (BAO) and 190 µM against monoamine oxidase B (MAO-B) . This dual-inhibition profile makes it suitable for in vitro biochemical studies of amine oxidase enzymology and screening campaigns requiring MAO-B/BAO modulation. The 2,6-substitution pattern is required for this activity; 2,4-dimethoxybenzylamine lacks documented amine oxidase inhibition and should not be substituted.

Regioselective Ligand-Directed Catalysis in Oxidative Polymerization

Derivatives of 2,6-dimethoxybenzylamine, such as N-(2,6-dimethoxybenzyl)butan-1-amine, function as ligands that direct regioselectivity and control molecular weight distribution during oxidative polymerization of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene oxide) . This ligand functionality exploits the unique bidentate coordination geometry enabled by the symmetric 2,6-dimethoxy substitution, a feature not available with 2,4- or 3,4-isomers.

Pharmaceutical Intermediate for Process Development and Scale-Up

2,6-Dimethoxybenzylamine is specified at ≥98% purity by GC with moisture ≤0.5% and is commercially available at production scale up to 500 kg with batch COA and structural confirmation . This combination of high purity, controlled moisture content, and commercial scalability supports procurement for pharmaceutical intermediate synthesis requiring consistent quality from discovery through pilot manufacturing. The 500 kg production capacity reduces supply chain risk compared to research-grade-only alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethoxybenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.